molecular formula C9H10N2O B14865835 2-Methyl-7,8-dihydro-1,6-naphthyridin-5(6H)-one

2-Methyl-7,8-dihydro-1,6-naphthyridin-5(6H)-one

Cat. No.: B14865835
M. Wt: 162.19 g/mol
InChI Key: IMUBKYSLTHUPPY-UHFFFAOYSA-N
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Description

2-Methyl-7,8-dihydro-1,6-naphthyridin-5(6H)-one is a heterocyclic compound that belongs to the naphthyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7,8-dihydro-1,6-naphthyridin-5(6H)-one typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the naphthyridine ring.

    Condensation Reactions: Condensation of suitable aldehydes or ketones with amines can lead to the formation of the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining specific temperatures and pressures to favor the desired reaction pathway.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-7,8-dihydro-1,6-naphthyridin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction to more reduced forms using reducing agents.

    Substitution: Substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of naphthyridine oxides, while reduction may yield more saturated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-7,8-dihydro-1,6-naphthyridin-5(6H)-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Interference with biological pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    1,6-Naphthyridine: A parent compound with similar structural features.

    2-Methyl-1,6-naphthyridine: A closely related compound with a methyl group at a different position.

    7,8-Dihydro-1,6-naphthyridine: A compound with similar hydrogenation.

Uniqueness

2-Methyl-7,8-dihydro-1,6-naphthyridin-5(6H)-one is unique due to its specific substitution pattern and hydrogenation state, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

2-methyl-7,8-dihydro-6H-1,6-naphthyridin-5-one

InChI

InChI=1S/C9H10N2O/c1-6-2-3-7-8(11-6)4-5-10-9(7)12/h2-3H,4-5H2,1H3,(H,10,12)

InChI Key

IMUBKYSLTHUPPY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)NCC2

Origin of Product

United States

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